molecular formula C11H13BrN2O2 B1501042 1-(6-Bromopyridin-2-yl)piperidine-4-carboxylic acid CAS No. 1065484-33-4

1-(6-Bromopyridin-2-yl)piperidine-4-carboxylic acid

Cat. No.: B1501042
CAS No.: 1065484-33-4
M. Wt: 285.14 g/mol
InChI Key: CHVSBZDXXCPNKD-UHFFFAOYSA-N
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Description

1-(6-Bromopyridin-2-yl)piperidine-4-carboxylic acid is a brominated heterocyclic compound with the molecular formula C 11 H 13 BrN 2 O 2 and a molecular weight of 285.14 g/mol . Its CAS Registry Number is 1065484-33-4 . This compound is classified as a piperidine, characterized by a carboxylic acid functional group at the 4-position of the piperidine ring, which is substituted at the 1-position with a 6-bromopyridin-2-yl group . This structure makes it a valuable synthetic intermediate and building block in medicinal chemistry and drug discovery research. The bromine atom on the pyridine ring offers a versatile handle for further functionalization via cross-coupling reactions, such as Suzuki or Buchwald-Hartwig amination, allowing researchers to create a diverse array of novel derivatives. The piperidine-4-carboxylic acid (nipecotic acid) moiety is a privileged structure in pharmacology, frequently found in bioactive molecules. This compound is for Research Use Only and is not intended for diagnostic or therapeutic applications.

Properties

IUPAC Name

1-(6-bromopyridin-2-yl)piperidine-4-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H13BrN2O2/c12-9-2-1-3-10(13-9)14-6-4-8(5-7-14)11(15)16/h1-3,8H,4-7H2,(H,15,16)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CHVSBZDXXCPNKD-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCC1C(=O)O)C2=NC(=CC=C2)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H13BrN2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30671545
Record name 1-(6-Bromopyridin-2-yl)piperidine-4-carboxylic acid
Source EPA DSSTox
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

285.14 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1065484-33-4
Record name 1-(6-Bromo-2-pyridinyl)-4-piperidinecarboxylic acid
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1065484-33-4
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 1-(6-Bromopyridin-2-yl)piperidine-4-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30671545
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Biological Activity

1-(6-Bromopyridin-2-yl)piperidine-4-carboxylic acid is a compound of interest due to its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article reviews its synthesis, biological evaluations, and mechanisms of action based on diverse research findings.

Synthesis and Characterization

The synthesis of this compound typically involves the reaction of 6-bromopyridine with piperidine derivatives. Various methods have been explored to optimize yield and purity. The characterization of synthesized compounds is usually confirmed through techniques such as IR spectroscopy, NMR, and mass spectrometry .

Antimicrobial Activity

Research indicates that derivatives of piperidine, including this compound, exhibit significant antimicrobial properties against various Gram-positive and Gram-negative bacteria. In a comparative study, several piperidine derivatives demonstrated activity comparable to or better than standard antibiotics. For instance, the compound showed minimum inhibitory concentrations (MICs) in the range of 0.0039 to 0.025 mg/mL against Staphylococcus aureus and Escherichia coli .

CompoundMIC (mg/mL)Target Bacteria
This compound0.0039 - 0.025S. aureus, E. coli
Piperidine Derivative A0.005 - 0.03Pseudomonas aeruginosa
Piperidine Derivative B0.01 - 0.05Streptococcus pneumoniae

Analgesic Properties

In vivo studies have shown that certain piperidine derivatives can act as dopamine reuptake inhibitors, contributing to analgesic effects in animal models. This suggests potential applications in pain management therapies .

The biological activity of this compound is thought to involve multiple mechanisms:

  • Inhibition of Enzymatic Activity : Some studies have indicated that this compound may inhibit enzymes critical for bacterial survival.
  • Receptor Modulation : The compound may interact with various receptors, including muscarinic receptors, which could explain its analgesic properties .

Case Studies

  • Study on Antimicrobial Efficacy : A high-throughput screening identified several piperidine derivatives with potent activity against Mycobacterium tuberculosis, highlighting the potential of compounds like this compound in treating resistant infections .
  • Dopamine Reuptake Inhibition : Another study focused on evaluating the analgesic properties of piperidine derivatives, revealing that some compounds significantly reduced pain response in mice models .

Comparison with Similar Compounds

Table 1: Structural and Functional Comparison of Analogues

Compound Name Substituent on Pyridine/Pyrimidine Piperidine Modification Key Properties CAS/Reference
This compound 6-Bromo (pyridine) Carboxylic acid at C4 Bromine enhances electrophilicity; carboxylic acid improves solubility Not explicitly listed in evidence, inferred from analogues
1-[(6-Bromopyridin-2-yl)methyl]piperidine-4-carboxylic acid 6-Bromo (pyridine) with methylene linker Carboxylic acid at C4 Methylene spacer increases flexibility; may reduce steric hindrance 1215838-59-7
1-[6-(Trifluoromethyl)pyridin-2-yl]piperidine-4-carboxylic acid 6-CF₃ (pyridine) Carboxylic acid at C4 Trifluoromethyl group increases lipophilicity and electron-withdrawing effects; mp 162–164°C 582325-39-1
1-(6-Bromopyridin-2-yl)piperidin-4-ol 6-Bromo (pyridine) Hydroxyl group at C4 Replaces carboxylic acid with hydroxyl, reducing acidity and hydrogen-bonding capacity 1017781-64-4
1-(6-Cyclopropylpyrimidin-4-yl)piperidine-4-carboxylic acid 6-Cyclopropyl (pyrimidine) Carboxylic acid at C4 Pyrimidine core alters electronic properties; cyclopropyl adds steric bulk 1713639-57-6
1-(4-Bromo-benzyl)-piperidine-4-carboxylic acid hydrochloride 4-Bromo (benzyl) Carboxylic acid at C4 Benzyl substituent replaces pyridine, shifting from heterocyclic to aromatic interactions 733797-83-6
1-(5-Bromopyrimidin-2-yl)piperidine-4-carboxylic acid 5-Bromo (pyrimidine) Carboxylic acid at C4 Bromine on pyrimidine alters reactivity and binding geometry 799283-92-4
1-(6-Chloropyrimidin-4-yl)piperidine-3-carboxylic acid 6-Cl (pyrimidine) Carboxylic acid at C3 Chlorine substitution and C3 carboxylic acid alter spatial orientation 1160263-08-0

Key Structural Variations and Implications

Substituent Effects on Pyridine/Pyrimidine: Bromine: Enhances electrophilicity, enabling cross-coupling reactions (e.g., Suzuki-Miyaura) for further derivatization . Chlorine: Smaller and less polar than bromine, affecting electronic distribution and intermolecular interactions .

Core Heterocycle Modifications :

  • Pyridine vs. Pyrimidine : Pyrimidine introduces additional nitrogen atoms, altering hydrogen-bonding capacity and π-stacking interactions .
  • Benzyl vs. Pyridyl : Benzyl groups (e.g., in 1-(4-bromo-benzyl)-piperidine-4-carboxylic acid) shift interactions from heteroaromatic to purely aromatic, impacting target selectivity .

Piperidine Functionalization: C4 Carboxylic Acid vs. C3 Carboxylic Acid: Positional isomerism affects molecular geometry. The C4 configuration (as in the target compound) may optimize binding to enzymes or receptors requiring a specific carboxylate orientation . Hydroxyl vs.

Preparation Methods

Conversion of Piperidine-4-carboxylic Acid to 1-Methylpiperidine-4-carboxylic Acid

  • Method: Transfer hydrogenation using formaldehyde as the hydrogen donor.
  • Catalysts: Palladium on charcoal or platinum catalysts.
  • Conditions: Heating from ambient temperature to approximately 90–95°C in the presence of water and acid (e.g., formic acid).
  • Outcome: Methylation at the nitrogen of piperidine-4-carboxylic acid to yield 1-methylpiperidine-4-carboxylic acid.
  • Notes: This step avoids the use of gaseous hydrogen, providing a safer and more convenient methylation route.

Formation of N,N-Diethyl-1-methylpiperidine-4-carboxamide

  • Reagents: Thionyl chloride and diethylamine react with 1-methylpiperidine-4-carboxylic acid.
  • Purpose: To convert the acid to a carboxamide intermediate, facilitating subsequent reactions.
  • Conditions: Standard amidation conditions with controlled temperature and stoichiometry.

Synthesis of (6-Bromopyridin-2-yl)(1-methylpiperidin-4-yl)methanone Hydrobromide

  • Key Reaction: Reaction of N,N-diethyl-1-methylpiperidine-4-carboxamide with 2,6-dibromopyridine and a Grignard reagent.
  • Grignard Reagent: Isopropylmagnesium chloride/lithium chloride complex (Turbo Grignard reagent).
  • Conditions: Ambient temperature (18–25°C) to avoid cryogenic requirements.
  • Advantages: The Grignard method is preferred over lithium reagents (like butyllithium) due to milder conditions and operational simplicity.
  • Outcome: Formation of the methanone intermediate bearing the 6-bromopyridin-2-yl substituent.

Conversion to 1-(6-Bromopyridin-2-yl)piperidine-4-carboxylic Acid

  • Hydrolysis: The methanone intermediate can be hydrolyzed under acidic or basic conditions to yield the target carboxylic acid.
  • Purification: Crystallization or salt formation (e.g., hydrochloride or hemi-succinate salts) is used for isolation and purification.
  • Notes: The compound undergoes typical carboxylic acid reactions such as hydrolysis and reduction, confirming the presence and reactivity of the acid group.

Reaction Conditions and Parameters

Step Reaction Type Reagents/Catalysts Solvent(s) Temperature Notes
1 Transfer hydrogenation Formaldehyde, Pd/C or Pt catalyst Water + acid (e.g., formic acid) Ambient to 90–95°C Methylation of piperidine nitrogen
2 Amidation Thionyl chloride, diethylamine Organic solvent Controlled temp. Conversion to carboxamide
3 Grignard reaction 2,6-dibromopyridine, Turbo Grignard reagent (iPrMgCl·LiCl) Polar aprotic solvents (e.g., THF, DMF) Ambient (18–25°C) Formation of methanone intermediate
4 Hydrolysis/acidification Acid or base Water or organic solvent Variable Final conversion to carboxylic acid

Analytical and Characterization Techniques

Summary Table of Preparation Route

Intermediate/Product Key Reagents/Conditions Yield/Notes
Piperidine-4-carboxylic acid Starting material Commercially available
1-Methylpiperidine-4-carboxylic acid Formaldehyde, Pd/C, heat, acid Transfer hydrogenation, ~90–95°C
N,N-Diethyl-1-methylpiperidine-4-carboxamide Thionyl chloride, diethylamine Amidation step
(6-Bromopyridin-2-yl)(1-methylpiperidin-4-yl)methanone hydrobromide 2,6-Dibromopyridine, Turbo Grignard reagent, ambient temp Grignard addition, mild conditions
This compound Hydrolysis of methanone intermediate Final product, purified

Research Findings and Practical Considerations

  • The use of transfer hydrogenation for methylation is advantageous due to operational safety and avoidance of gaseous hydrogen.
  • Grignard reagents, especially Turbo Grignard (isopropylmagnesium chloride/lithium chloride), enable efficient carbon-carbon bond formation at room temperature, reducing equipment complexity.
  • The synthetic route is modular and allows for the preparation of analogues by varying the pyridine substitution or piperidine modifications.
  • Reaction conditions such as temperature and catalyst loading are critical for optimizing yield and minimizing side reactions.
  • The compound’s stability and reactivity under various conditions have been confirmed by standard analytical techniques, supporting its use in further medicinal chemistry research.

Q & A

Q. Table 1: Comparison of Synthetic Methods

MethodReaction ConditionsYield (%)Purity (%)Reference
Conventional CouplingDCM, room temperature, Pd(PPh₃)₄6595
Microwave-AssistedWater, 100°C, Pd(OAc)₂7898

Basic: Which spectroscopic techniques are essential for confirming the structural integrity of this compound?

Methodological Answer:

  • ¹H/¹³C NMR : Identifies proton environments (e.g., piperidine ring protons at δ 1.5–3.0 ppm) and carbon signals (carboxylic acid C=O at ~170 ppm) .
  • IR Spectroscopy : Confirms carboxylic acid O-H stretch (~2500–3000 cm⁻¹) and C=O stretch (~1700 cm⁻¹) .
  • Mass Spectrometry (HRMS) : Validates molecular weight (theoretical: 285.1; observed: 285.0 ± 0.2) .

Advanced: How can green chemistry principles improve the sustainability of synthesizing this compound?

Methodological Answer:

  • Solvent Selection : Replace dichloromethane (DCM) with water or ethanol to reduce toxicity .
  • Catalyst Optimization : Use recyclable catalysts (e.g., Pd nanoparticles on silica) to minimize metal waste .
  • Energy Efficiency : Microwave-assisted synthesis reduces reaction time (from 24h to 2h) and energy consumption .

Advanced: What strategies resolve discrepancies in biological activity data across studies?

Methodological Answer:

  • Replication : Repeat assays under identical conditions (e.g., cell lines, incubation time).
  • Orthogonal Assays : Validate anti-inflammatory activity using both ELISA (TNF-α inhibition) and Western blot (NF-κB pathway) .
  • Control Variables : Standardize solvent (DMSO concentration <0.1%) and cell viability controls .

Q. Table 2: Reported Biological Activities of Analogues

CompoundActivityAssay ModelReference
1-(4-Chloro-6-methylpyrimidin-2-yl)...Anti-inflammatoryRAW264.7 cells
1-(2-Cyclopropyl-6-methylpyrimidin...AntimicrobialE. coli

Basic: What is the role of the bromine atom in the compound’s reactivity?

Methodological Answer:
The bromine atom at the pyridine C6 position enables:

  • Nucleophilic Substitution : Replacement with amines or alkoxides under SNAr conditions .
  • Cross-Coupling : Suzuki-Miyaura reactions to introduce aryl/heteroaryl groups for structure-activity relationship (SAR) studies .

Advanced: How can computational modeling predict biological target interactions?

Methodological Answer:

  • Molecular Docking : Simulate binding to cyclooxygenase-2 (COX-2) using AutoDock Vina; validate with free energy calculations (ΔG < -8 kcal/mol) .
  • MD Simulations : Assess stability of ligand-protein complexes (RMSD < 2 Å over 100 ns) .

Basic: What purification techniques isolate this compound effectively?

Methodological Answer:

  • Column Chromatography : Silica gel (200–300 mesh) with gradient elution (hexane → ethyl acetate).
  • Recrystallization : Ethanol/water (3:1 v/v) yields crystals with >98% purity .

Retrosynthesis Analysis

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Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
1-(6-Bromopyridin-2-yl)piperidine-4-carboxylic acid
Reactant of Route 2
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1-(6-Bromopyridin-2-yl)piperidine-4-carboxylic acid

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